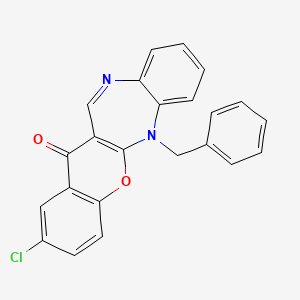![molecular formula C11H23NOSSi B14432970 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one CAS No. 76431-26-0](/img/structure/B14432970.png)
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl(dimethyl)silyl group, an ethylsulfanyl group, and an azetidin-2-one core
Métodos De Preparación
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Azetidin-2-one Core: The azetidin-2-one core can be synthesized through cyclization reactions involving β-lactam intermediates. Common reagents include β-amino acids or β-lactams, which undergo cyclization under acidic or basic conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is typically introduced using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride. The reaction conditions may vary depending on the specific reagents used.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidin-2-one core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics and other pharmaceuticals.
Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential as a precursor for drug development, particularly in the synthesis of β-lactam antibiotics, highlights its importance in medicinal chemistry.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The tert-butyl(dimethyl)silyl and ethylsulfanyl groups may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:
1-[tert-Butyl(dimethyl)silyl]-4-(methylsulfanyl)azetidin-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
1-[tert-Butyl(dimethyl)silyl]-4-(phenylsulfanyl)azetidin-2-one: The presence of a phenylsulfanyl group introduces aromaticity, potentially altering the compound’s chemical properties and interactions.
1-[tert-Butyl(dimethyl)silyl]-4-(propylsulfanyl)azetidin-2-one: The propylsulfanyl group may influence the compound’s solubility and reactivity compared to the ethylsulfanyl group.
Propiedades
Número CAS |
76431-26-0 |
|---|---|
Fórmula molecular |
C11H23NOSSi |
Peso molecular |
245.46 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-4-ethylsulfanylazetidin-2-one |
InChI |
InChI=1S/C11H23NOSSi/c1-7-14-10-8-9(13)12(10)15(5,6)11(2,3)4/h10H,7-8H2,1-6H3 |
Clave InChI |
YNCNBRGGXNVNFX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1CC(=O)N1[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


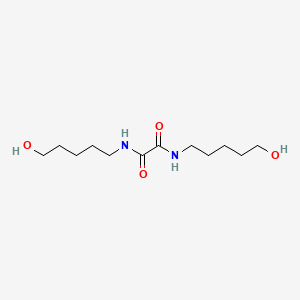

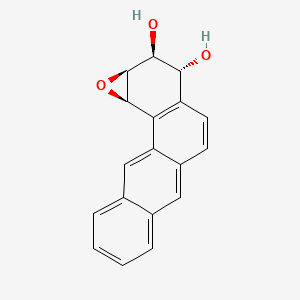
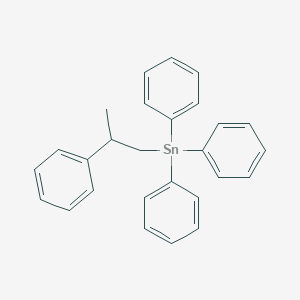
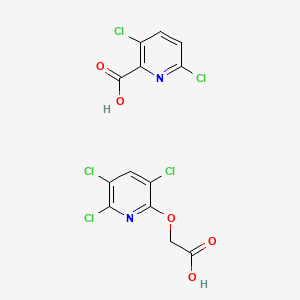


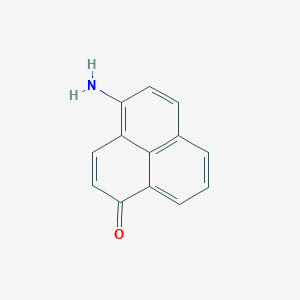
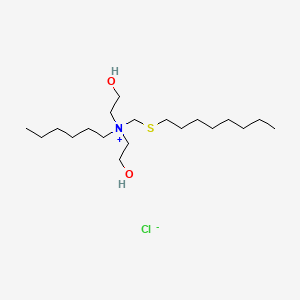

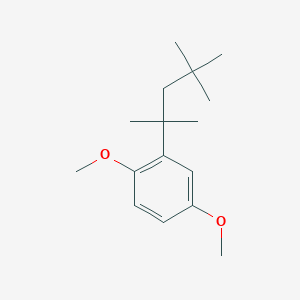
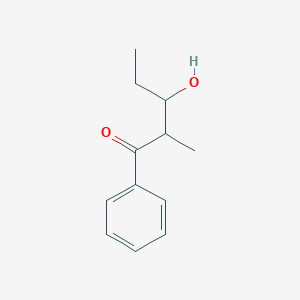
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
